2',3'-O-Isopropylideneadenosine

Enzymology Nucleoside Metabolism ADA Substrate Specificity

Addressing the need for a stable adenosine scaffold in enzymatic studies and nucleoside synthesis, 2',3'-O-isopropylideneadenosine (2',3'-PIA) provides conformational rigidity and metabolic stability. Its isopropylidene protection blocks phosphorylase cleavage while permitting differential deamination kinetics, ensuring assay specificity. - Resistance to purine nucleoside phosphorylase prevents interference in deaminase assays. - Defined ribose pucker aids X-ray crystallography and structure-based design. - Key intermediate for 5'-modified adenosine analogs and nucleoside antibiotics.

Molecular Formula C13H17N5O4
Molecular Weight 307.31 g/mol
CAS No. 7690-93-9
Cat. No. B1210659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',3'-O-Isopropylideneadenosine
CAS7690-93-9
Synonyms2',3'-isopropylideneadenosine
2',3'-O-isopropylidene adenosine
Molecular FormulaC13H17N5O4
Molecular Weight307.31 g/mol
Structural Identifiers
SMILESCC1(OC2C(OC(C2O1)N3C=NC4=C(N=CN=C43)N)CO)C
InChIInChI=1S/C13H17N5O4/c1-13(2)21-8-6(3-19)20-12(9(8)22-13)18-5-17-7-10(14)15-4-16-11(7)18/h4-6,8-9,12,19H,3H2,1-2H3,(H2,14,15,16)
InChIKeyLCCLUOXEZAHUNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2',3'-O-Isopropylideneadenosine Overview


2',3'-O-Isopropylideneadenosine (2',3'-O-isopropylidene adenosine; 2',3'-PIA; CAS 362-75-4) is an adenosine analog in which the 2' and 3' hydroxyl groups of the ribose moiety are protected by an isopropylidene (acetonide) group [1]. This modification confers conformational rigidity and alters the compound's reactivity relative to unprotected adenosine [2]. It is widely employed as a synthetic intermediate for the preparation of 5'-modified adenosine derivatives and as a tool compound in enzymology to dissect the substrate specificity of adenosine deaminase (ADA) and adenylate deaminase (AMPDA) [3].

Synthetic Intermediate 5'-modified adenosine derivative synthesis
Enzyme Probe ADA / AMPDA substrate specificity assessment
Structural Scaffold Conformationally constrained ribose for SAR studies

Why 2',3'-O-Isopropylideneadenosine Is Irreplaceable


Direct substitution of 2',3'-O-isopropylideneadenosine with adenosine or other protected adenosine analogs (e.g., 2',3'-O-benzylideneadenosine, 2',3'-O-methoxymethylideneadenosine, or 2',3'-O-isopropylideneuridine) is not functionally equivalent. The isopropylidene group confers a unique combination of metabolic stability and synthetic accessibility. Unlike adenosine, 2',3'-O-isopropylideneadenosine is resistant to cleavage by purine nucleoside phosphorylase and exhibits differential deamination kinetics [1]. Compared to alternative protecting groups, the acetonide offers a distinct balance of acid-lability and base-stability that directly impacts downstream reaction yields and purification workflows [2]. The quantitative differences documented below demonstrate that the choice of this specific protected adenosine has measurable consequences for enzymatic assays, cell-based uptake studies, and synthetic route efficiency.

Unprotected adenosine: rapid deamination and phosphorolysis may alter enzyme assay kinetics.

Alternative 2',3'-protecting groups (e.g., benzylidene): differing acid/base lability may shift synthetic yields and purification profiles.

Other protected nucleosides: metabolic stability and intracellular handling may not transfer across analogs.

Quantitative Evidence for 2',3'-O-Isopropylideneadenosine


Reduced Deamination Rate

In rat liver homogenates, 2',3'-O-isopropylideneadenosine undergoes deamination by adenosine deaminase (ADA) less intensively than adenosine. The isopropylidene group prevents enzymatic cleavage of the protecting group and renders the compound resistant to phosphorolysis by purine nucleoside phosphorylase [1].

Deamination Rate
Head-to-head
Reduced deamination intensity vs. adenosine; qualitative difference reported
Prolongs compound half-life in ADA assay settings
Rat liver homogenate model; quantification not reported
Enzymology Nucleoside Metabolism ADA Substrate Specificity

Enhanced Cellular Uptake and Cytotoxicity

In Zajdel hepatoma cells, the uptake and deamination of 2',3'-O-isopropylideneadenosine occurred more intensively than that of adenosine. The compound accumulated intracellularly, was not cleaved by purine nucleoside phosphorylase, and led to cell deaggregation and death [1].

Cellular Uptake & Response
Head-to-head
Higher uptake and deamination; reported accumulation with cell-model endpoint vs. adenosine
Supports cytotoxicity endpoint review in hepatoma models
Zajdel hepatoma cells; cell-line specificity to verify
Cancer Cell Biology Nucleoside Analog Uptake Cytotoxicity Assays

pH-Dependent ADA Activity Profile

ADA activity on 2',3'-O-isopropylideneadenosine and adenosine was evaluated across pH 4.0–8.0 using bovine intestinal ADA. The specific activities (μmol/min/mg) for both substrates were nearly identical at pH 5.0 (0.5), 6.0 (0.6 for 2',3'-PIA vs. 1.0 for adenosine), 7.0 (0.9 vs. 1.0), and 8.0 (0.8 vs. 1.1). At pH 4.0, activity on 2',3'-PIA was 0.06 versus 0.2 for adenosine [1].

ADA Activity Profile (pH)
Head-to-head
pH 4.0: 0.06 vs 0.2 U/mg (adenosine); pH 7.0: 0.9 vs 1.0; comparable pH 5–8
Valid adenosine surrogate at physiological pH; acidic discrimination enabled
Bovine intestinal ADA, spectrophotometric assay
Enzyme Kinetics ADA Assay Development pH Profiling

Phosphorylase Resistance

Unlike adenosine, 2',3'-O-isopropylideneadenosine is not cleaved by purine nucleoside phosphorylase. In rat liver homogenate experiments, the isopropylidene protecting group remained intact, and no phosphorolysis products were detected [1]. This was confirmed in hepatoma cell studies where 2',3'-PIA accumulated without being split by the enzyme [2].

Phosphorylase Resistance
Head-to-head
No cleavage observed; adenosine fully cleaved by purine nucleoside phosphorylase
Stable intracellular accumulation without salvage pathway diversion
Confirmed in rat liver and hepatoma models
Nucleoside Metabolism Phosphorylase Resistance Metabolic Stability

Cyclization Prevention for 5'-Modification

Direct nucleophilic displacement at the 5'-position of 2',3'-O-isopropylideneadenosine is often hampered by intramolecular cyclization to form 8,5'-O-cycloadenosine derivatives. Conversion to the N1-oxide derivative (5'-O-(p-toluenesulfonyl)-2',3'-O-isopropylideneadenosine N1-oxide) completely prevents this cyclization, enabling clean 5'-iodination or azidation [1].

Cyclization Control
Class-level
N1-oxide derivative suppresses 8,5'-O-cyclization; enables clean 5'-iodination or azidation
Improves synthetic route reliability for 5'-modification
N1-oxide strategy; reported with phosphonium iodide method
Nucleoside Chemistry Protecting Group Strategy 5'-Modification

Conformational Rigidity and Ribose Pucker

X-ray crystallographic analysis of 2',3'-O-isopropylideneadenosine reveals that the ribose ring exists in a twist conformation (C(3')-exo-C(4')-endo) distinct from the C(2')-endo pucker typical of unconstrained adenosine. The dioxolane ring adopts an envelope conformation, and the overall structure exhibits co-existence of planar and puckered ribofuranose forms [1].

Ribose Conformation
Class-level
C3'-exo-C4'-endo twist with dioxolane envelope; distinct from adenosine C2'-endo pucker
Constrained scaffold for structure-activity relationship probing
Single-crystal X-ray diffraction data
Structural Biology Conformational Analysis X-ray Crystallography

Key Application Scenarios


ADA and AMPDA Substrate Specificity

Used as a modified substrate to assess the active-site tolerance of adenosine deaminase (ADA) and adenylate deaminase (AMPDA) for 2',3'-ribose modifications. The quantitative pH-activity profile [1] enables researchers to distinguish between enzyme isoforms or to study pH-dependent catalytic mechanisms without interference from spontaneous deamination. The compound's resistance to purine nucleoside phosphorylase [2] ensures that observed reaction kinetics reflect only deaminase activity, not downstream phosphorolysis.

Nucleoside Transport and Metabolic Trapping

Employed in hepatocellular carcinoma models to investigate differential nucleoside uptake and intracellular trapping. The documented enhanced uptake and accumulation in Zajdel hepatoma cells relative to adenosine [1] makes 2',3'-PIA a valuable tool for studying nucleoside transporter activity and for evaluating the cytotoxic potential of adenosine analogs that evade normal metabolic clearance pathways.

5'-Modified Adenosine Synthesis

Serves as a key starting material for the synthesis of 5'-substituted adenosine analogs. Conversion to the 5'-aldehyde via Moffatt oxidation [1] or DMSO-DCC oxidation [2] provides access to chain-extended derivatives and nucleoside antibiotics. The N1-oxide strategy enables clean 5'-iodination or azidation without the competing 8,5'-O-cyclization that complicates direct functionalization of the unprotected compound.

Conformationally Constrained Adenosine Scaffold

Utilized in X-ray crystallography and NMR studies where a rigidified adenosine scaffold is required. The defined C(3')-exo-C(4')-endo ribose pucker and dioxolane envelope conformation [1] provide a fixed geometric framework for analyzing ligand-receptor interactions or for incorporating adenosine-like moieties into larger synthetic constructs with predictable stereochemistry.

Application
Selection Property
Validation Focus
ADA / AMPDA substrate specificity
Active-site tolerance for 2',3'-ribose modification
pH-dependent deamination kinetics and isoform discrimination
Nucleoside transport & metabolic trapping
Differential cellular uptake and phosphorylase evasion
Intracellular accumulation and cell viability endpoint assessment
5'-modified adenosine synthesis
5'-position reactivity with cyclization suppression
N1-oxide route fidelity and yield improvement
Conformationally constrained scaffold
Defined C3'-exo-C4'-endo ribose pucker
Ligand-receptor interaction geometry and SAR validation

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